3-Hydroxypyruvic acid
Overview
Description
3-Hydroxypyruvic acid is a chemical compound that is related to various biochemical processes and synthetic pathways. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of related compounds, such as 3-Hydroxy-N-acetylneuraminic acid, involves the condensation of precursors like N-acetyl d-mannosamine with hydroxypyruvate, yielding products that can be characterized by various spectroscopic methods . Similarly, the synthesis of 3-fluoro-2-ketoacids from 3-fluoro-2-hydroxynitriles demonstrates the versatility of hydroxypyruvic acid derivatives in chemical synthesis . These methods and their yields can provide insights into potential synthetic routes for this compound.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound, such as 3-methoxy-4-hydroxyphenylpyruvic acid, has been elucidated using techniques like X-ray crystallography and NMR spectroscopy . These studies reveal the existence of enol tautomers and provide detailed information on molecular conformations, which are crucial for understanding the reactivity and interactions of this compound.
Chemical Reactions Analysis
The reactivity of hydroxypyruvate derivatives is highlighted by their role as inhibitors in enzymatic reactions, as seen with the inhibition of N-acetyl neuraminic acid aldolase by hydroxypyruvate . Additionally, the formation of 4-hydroxyphenylpyruvic acid by Aerobacter aerogenes under nitrogen starvation conditions suggests the involvement of hydroxypyruvate derivatives in metabolic pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxypyruvate derivatives can be inferred from their spectroscopic characteristics, such as infrared and nuclear magnetic resonance spectra, as well as their optical rotation and chromatographic behavior . The strong network of hydrogen bonds observed in the crystal structures of related compounds indicates the potential for this compound to engage in similar interactions .
Scientific Research Applications
1. Antitumor Applications
3-Hydroxypyruvic acid (3-HP) is notable for its relation to 3-bromopyruvate (3-BP), an antitumor agent. 3-BP is known to decay into 3-HP under physiological conditions, which has implications for its mechanism of action against tumors and its administration in clinical settings (Glick et al., 2014).
2. Transport Across Cell Membranes
Research on 3-BP, which decays into 3-HP, has included studies on its transport across human erythrocyte membranes. Such studies are crucial for understanding how 3-BP, and by extension 3-HP, can have intracellular effects, especially in cancer cells (Sadowska-Bartosz et al., 2014).
3. Role in Fungal Metabolism
The mold Aspergillus niger has been demonstrated to convert 3-phosphoglyceric acid to hydroxypyruvic acid (a form of 3-HP). This process has been studied to understand its relationship to the growth and metabolism of this fungus (Behal, 1960).
4. Biomarker in Rheumatoid Arthritis
Studies have identified 3-hydroxyanthranilic acid (3-HAA), related to hydroxypyruvic acid, as a biomarker in the urine of patients with rheumatoid arthritis. This finding has implications for diagnosing and understanding the metabolic changes associated with this disease (McMillan, 1960).
5. Biological Production as a Chemical Precursor
3-HP is also a precursor in the biological production of 3-hydroxypropionic acid (3-HPA), a valuable platform chemical. Microbial production of 3-HPA from glucose or glycerol has been extensively studied, highlighting 3-HP's role in industrial chemical synthesis (Kumar et al., 2013).
6. Enzymatic Properties in Fungi
The enzyme hydroxypyruvic acid reductase, found in Aspergillus niger, shows specificity for hydroxypyruvic acid and plays a role in fungal metabolism. Its properties, such as pH optimum and inhibitor sensitivity, have been characterized (Behal & Hamilton, 1962).
7. Biosynthetic Pathways for Production
Biosynthetic pathways for 3-HP production have been investigated to establish biotechnological routes for synthesizing this compound. This includes evaluating mass and redox balances, thermodynamic favorability, and potential assembly of pathways (Jiang et al., 2009).
Mechanism of Action
Hydroxypyruvic acid, also known as 3-Hydroxypyruvic acid or 3-Hydroxy-2-oxopropanoic acid, is an organic compound that plays a significant role in various biochemical contexts .
Target of Action
The primary targets of hydroxypyruvic acid are Triosephosphate isomerase in Plasmodium falciparum and N-acetylneuraminate lyase in Shigella flexneri . These enzymes play crucial roles in the metabolic processes of these organisms.
Mode of Action
Hydroxypyruvic acid interacts with its targets through a reversible aldol cleavage mechanism. For instance, N-acetylneuraminate lyase catalyzes the reversible aldol cleavage of N-acetylneuraminic acid (sialic acid; Neu5Ac) to form pyruvate and N-acetylmannosamine (ManNAc) via a Schiff base intermediate .
Biochemical Pathways
Hydroxypyruvic acid is involved in several biochemical pathways. It is the oxidized derivative of lactic acid, a degradation product of RuBisCO, and the result of oxidative deamination of serine . It is also involved in the metabolic disorder called the dimethylglycine dehydrogenase deficiency pathway .
Pharmacokinetics
It is known that hydroxypyruvic acid is a weak basic compound .
Result of Action
The molecular and cellular effects of hydroxypyruvic acid’s action are largely dependent on the specific biochemical context in which it is involved. For instance, in the context of serine oxidative deamination, hydroxypyruvic acid serves as an intermediate compound .
Safety and Hazards
3-Hydroxypyruvic acid is labeled as a danger according to GHS labeling . The hazard statements include H302 and H314 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
Future Directions
properties
IUPAC Name |
3-hydroxy-2-oxopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDCCUIIUWNGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40149588 | |
Record name | Hydroxypyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, white crystalline powder | |
Record name | Hydroxypyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 3-Hydroxy-2-oxopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water at 50 g/l at 20�C and white petrolatum at <100 g/kg at 20�C | |
Record name | 3-Hydroxy-2-oxopropionic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/456/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
1113-60-6 | |
Record name | Hydroxypyruvic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-60-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxypyruvic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113606 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxypyruvic Acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02951 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Hydroxypyruvic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40149588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | beta -Hydroxypyruvic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDROXYPYRUVIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/934B2KHY0S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Hydroxypyruvic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001352 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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